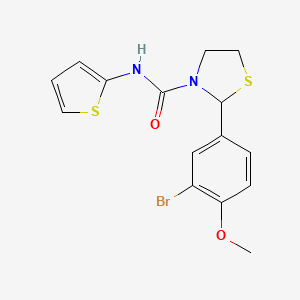

2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide

Description

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)-N-thiophen-2-yl-1,3-thiazolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2S2/c1-20-12-5-4-10(9-11(12)16)14-18(6-8-22-14)15(19)17-13-3-2-7-21-13/h2-5,7,9,14H,6,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZUKANYRKKHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N(CCS2)C(=O)NC3=CC=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide typically involves the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a thiol with an α-haloamide under basic conditions. For example, thiophen-2-ylamine can react with 2-bromoacetyl bromide to form the thiazolidine ring.

Substitution Reaction: The introduction of the 3-bromo-4-methoxyphenyl group can be achieved through a nucleophilic substitution reaction. This involves reacting the thiazolidine intermediate with 3-bromo-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Amidation: The final step involves the formation of the carboxamide group by reacting the substituted thiazolidine with an appropriate amine, such as thiophen-2-ylamine, under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Amidation: The carboxamide group can participate in further amidation reactions to form more complex amide derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in the presence of a base.

Amidation: Dehydrating agents like EDCI and HOBt.

Major Products

Oxidation: Formation of phenol derivatives.

Reduction: Formation of dehalogenated products.

Substitution: Formation of new substituted derivatives.

Amidation: Formation of more complex amide derivatives.

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity

- Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .

- Case Study: A derivative of thiazolidine was tested against resistant strains of bacteria, demonstrating a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent .

-

Anticancer Properties

- The compound has also been investigated for its anticancer effects. Studies have shown that thiazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study: In vitro tests using the MCF7 breast cancer cell line revealed that certain thiazolidine derivatives significantly reduced cell viability, indicating their potential as anticancer agents .

-

Anti-inflammatory Effects

- Research indicates that compounds similar to 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Case Study: A related compound demonstrated reduced inflammation markers in animal models, suggesting therapeutic potential in inflammatory conditions .

Biological evaluations often involve:

- In vitro assays to determine antimicrobial and anticancer activities.

- Molecular docking studies to analyze binding interactions with target proteins.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide would depend on its specific biological target. Generally, compounds with thiazolidine rings can act as enzyme inhibitors or receptor modulators. The bromine and methoxy groups may enhance its binding affinity to specific targets, while the thiophene ring could facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Substitution Patterns

The compound’s structural analogues differ primarily in substituent positions and heterocyclic components. Key examples include:

Crystallographic and Conformational Differences

Crystallographic data for N-[(2S)-2-(4-bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (–14) reveal a trigonal crystal system (space group R3) with hydrogen bonding between the pyridine nitrogen and thiazolidine carbonyl oxygen, stabilizing the lattice .

Antibacterial Effects

Thiophene-containing analogues, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones, demonstrate potent antibacterial activity against Staphylococcus aureus (MIC = 1–4 µg/mL) . The bromine’s position on the thiophene (5-bromo vs. phenyl 3-bromo) may alter target specificity, as 5-bromo derivatives show enhanced DNA gyrase inhibition . The methoxy group in the target compound could improve solubility but may reduce potency compared to halogenated thiophene derivatives.

Enzymatic Inhibition

Thiazolidine carboxamides like hexythiazox () inhibit acetyl-CoA carboxylase in mites, highlighting the scaffold’s versatility . The target compound’s bromine and methoxy groups may confer selectivity toward bacterial enzymes over eukaryotic targets, though explicit data are lacking in the provided evidence.

Biological Activity

The compound 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide is a thiazolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antioxidant, anticancer, and antimicrobial properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A bromine-substituted aromatic ring .

- A methoxy group .

- A thiophene ring .

- An amide linkage .

These structural components contribute to its unique chemical properties and biological activities.

Antioxidant Activity

Research indicates that thiazolidine derivatives exhibit significant antioxidant properties. The antioxidant activity of related compounds has been evaluated using various assays, such as the TBARS assay for lipid peroxidation. Notably, compounds with specific substitutions at the 4-position of the cyclohexyl moiety demonstrated enhanced antioxidant activity, suggesting that similar modifications in our compound could yield beneficial effects .

Anticancer Activity

The anticancer potential of thiazolidine derivatives is well-documented. For instance, studies have shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 5.1 to 22.08 µM, with some derivatives outperforming standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Thiazolidine Derivatives

Antimicrobial Activity

The antimicrobial efficacy of thiazolidine derivatives has also been explored. In vitro studies have demonstrated that these compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for several derivatives were found to be as low as 0.22 μg/mL, indicating potent antimicrobial properties .

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

The biological activity of 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in oxidative stress and cell proliferation pathways. For example, its potential to inhibit key enzymes or disrupt cellular processes could explain its observed antioxidant and anticancer effects .

Case Studies

Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of thiazolidine derivatives. For instance:

- A derivative with a para-hydroxy substitution exhibited superior anticancer activity compared to its counterparts, suggesting that similar modifications in our compound might enhance its efficacy against cancer cells .

- Another study emphasized the role of bromination in improving antimicrobial properties, indicating that the presence of bromine in our compound may contribute positively to its bioactivity .

Q & A

Basic Research Questions

Synthesis Optimization

Q: How can reaction conditions be optimized for synthesizing 2-(3-bromo-4-methoxyphenyl)-N-(thiophen-2-yl)-1,3-thiazolidine-3-carboxamide to achieve high yield and purity? A: Key parameters include:

- Temperature : Controlled heating (e.g., reflux in CH₂Cl₂ at 40–50°C) to avoid side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution at the bromophenyl group .

- Purification : Reverse-phase HPLC with methanol-water gradients (30%→100%) improves purity, as demonstrated for analogous thiazolidine derivatives .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation between thiophene and thiazolidine moieties .

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure? A:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 409.0 for C₁₅H₁₄BrN₃O₂S₂) .

- X-ray Crystallography : Resolves stereochemistry (e.g., trigonal crystal system with R3 symmetry for related thiazolidine derivatives) .

Advanced Research Questions

Biological Activity Evaluation

Q: What in vitro assays are suitable for evaluating the compound’s biological activity against therapeutic targets? A:

- Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus or E. coli .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the bromophenyl group’s electrophilic reactivity .

Structure-Activity Relationship (SAR) Studies

Q: How do modifications to the thiophene or methoxyphenyl groups affect biological activity? A:

- Thiophene Substitution : Replacing the thiophene with benzothiophene (as in ) increases lipophilicity, enhancing membrane permeability but reducing solubility .

- Methoxyphenyl Position : Para-methoxy groups (vs. meta) improve steric alignment with hydrophobic enzyme pockets, as seen in COX-2 inhibitors .

- Bromine Replacement : Substituting Br with Cl or CF₃ alters halogen-bonding interactions, impacting target affinity .

Mechanistic and Computational Studies

Q: What computational methods predict the compound’s interaction with biological targets? A:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., EGFR kinase), with scoring functions prioritizing bromophenyl-thiazolidine interactions .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonds (e.g., N–H···O=C) .

- QSAR Modeling : Hammett constants (σ) for substituents correlate with bioactivity trends, validated via leave-one-out cross-validation .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in biological activity data across studies? A:

- Control Experiments : Verify purity (>95% by HPLC) to rule out impurities affecting results .

- Assay Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .

- Meta-Analysis : Compare IC₅₀ ranges for structurally similar compounds (e.g., ’s thiophene derivatives show ±15% variance due to assay conditions) .

Methodological Considerations

Analytical Validation

Q: How can researchers validate the reproducibility of synthetic and analytical protocols? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.